Paeonol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

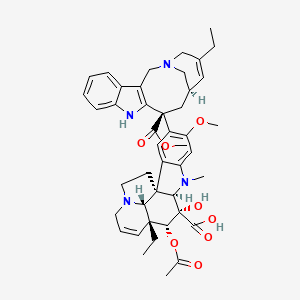

Paeonol-d3 is a deuterium-labeled version of Paeonol . It is used in the field of autophagy . The molecular formula of Paeonol-d3 is C₉H₇D₃O₃ and its molecular weight is 169.19 .

Synthesis Analysis

While specific synthesis methods for Paeonol-d3 were not found, the synthesis of Paeonol involves powdered cupric bromide added into a solution of paeonol in chloroform and ethyl acetate .Molecular Structure Analysis

The molecular structure of Paeonol-d3 is similar to that of Paeonol, with the difference being the presence of three deuterium atoms .Chemical Reactions Analysis

Paeonol-d3, like Paeonol, is involved in various biological reactions. It has been shown to alleviate inflammation by acting on T-LAK cell-derived protein kinase (TOPK) and the mitogen-activated protein kinase (MAPKs)/extracellular regulated protein kinase (ERK)/p38 signaling pathway .Physical And Chemical Properties Analysis

Paeonol-d3 is a powder that is stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación

Cardioprotective Effects : Paeonol has been shown to have cardioprotective effects. A combination of Paeonol and danshensu significantly prevented myocardial injury induced by isoproterenol in rats, partly through activation of the Nrf2/HO-1 signaling and the PI3K/Akt cell survival signaling pathway (Li et al., 2016).

Neuroprotective and Cognitive Effects : Paeonol has been studied for its potential in treating neurodegenerative diseases. It was found to ameliorate cognitive impairment and neurotoxicity in mice, likely by influencing oxidative stress and neurotransmitter levels (Zhong et al., 2009).

Antioxidant and Anti-inflammatory Properties : Paeonol has demonstrated antioxidant and anti-inflammatory effects. For instance, it has shown protective effects against oxidized low-density lipoprotein-induced endothelial cell apoptosis, potentially by inhibiting the LOX-1-ROS-p38MAPK-NF-κB signaling pathway (Bao et al., 2013).

Effects on Metabolic Disorders : It has beneficial effects on metabolic disorders like diabetic encephalopathy and steatohepatitis. Paeonol was found to improve symptoms of diabetic encephalopathy in rats, possibly by modulating the AGEs/RAGE/NF-κB pathway (Liu et al., 2013). Additionally, it ameliorated alcoholic steatohepatitis in mice (Hu et al., 2010).

Application in Cancer Therapy : Paeonol shows potential in cancer therapy. It has been observed to induce apoptosis in cervical cancer cells via the mitochondria-related caspase pathway (Du et al., 2021) and exhibit anti-tumor effects against hepatoma in mice (Sun et al., 2008).

Influence on Immune Response and Inflammation : Paeonol has been found to influence the immune response and inflammation. For example, it ameliorated psoriasis-like skin lesions in mice by inhibiting dendritic cell maturation and activation (Meng et al., 2017).

Propiedades

Número CAS |

55712-78-2 |

|---|---|

Nombre del producto |

Paeonol-d3 |

Fórmula molecular |

C₉H₇D₃O₃ |

Peso molecular |

169.19 |

Sinónimos |

1-[2-Hydroxy-4-(methoxy-d3)phenyl]-ethanone; 2’-Hydroxy-4’-methoxy-acetophenone-d3; Peonol-d3; 1-(4-Methoxy-2-hydroxyphenyl)ethanone-d3; 2-Acetyl-5-methoxyphenol-d3; 2-Hydroxy-4-methoxyphenyl Methyl Ketone-d3; 2’-Hydroxy-4’-methoxyacetophenone-d3; 4- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.